Cas no 172833-22-6 (N-Boc-4-aminopentanoic Acid)

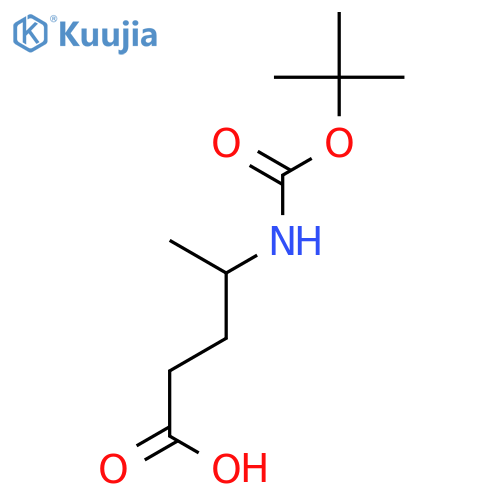

N-Boc-4-aminopentanoic Acid structure

商品名:N-Boc-4-aminopentanoic Acid

N-Boc-4-aminopentanoic Acid 化学的及び物理的性質

名前と識別子

-

- N-Boc-4-aminopentanoic Acid

- 4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

- 4-N-Boc-aminovalerate

- 4-N-Boc-aminovaleric acid

- 4-[(tert-Butoxycarbonyl)aMino]pentanoic Acid

- 4-[[(1,1-DiMethylethoxy)carbonyl]aMino]pentanoic Acid

- rac 4-Bocamino-pentanoic acid

- MFCD06410963

- (S)-4-(Boc-amino)pentanoic Acid

- AB88601

- SY066581

- Z1190328582

- 4-(Boc-amino)-1-pentanoic acid

- FS-5981

- 4-{[(tert-butoxy)carbonyl]amino}pentanoic acid

- AT29897

- 4-((tert-Butoxycarbonyl)amino)pentanoic acid

- 4-((tert-Butoxycarbonyl)amino)pentanoicacid

- DA-09321

- MFCD17170955

- AB87907

- 172833-22-6

- EN300-76846

- (R)-4-(Boc-amino)-pentanoic acid

- 4-(tert-butoxycarbonylamino)pentanoic acid

- SCHEMBL1000144

- DTXSID30405721

- CVYVXURBKURNKE-UHFFFAOYSA-N

- (4S)-4-(Boc-amino)-pentanoic acid

- rac 4-Boc-amino-pentanoic acid

- AKOS013429311

-

- インチ: InChI=1S/C10H19NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)

- InChIKey: CVYVXURBKURNKE-UHFFFAOYSA-N

- ほほえんだ: CC(CCC(=O)O)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 217.13100

- どういたいしつりょう: 217.13140809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 6

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 75.6Ų

じっけんとくせい

- PSA: 79.12000

- LogP: 1.96880

N-Boc-4-aminopentanoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-76846-1.0g |

4-{[(tert-butoxy)carbonyl]amino}pentanoic acid |

172833-22-6 | 95.0% | 1.0g |

$222.0 | 2025-03-21 | |

| TRC | B621000-1g |

N-Boc-4-aminopentanoic Acid |

172833-22-6 | 1g |

$ 196.00 | 2023-04-18 | ||

| Enamine | EN300-76846-2.5g |

4-{[(tert-butoxy)carbonyl]amino}pentanoic acid |

172833-22-6 | 95.0% | 2.5g |

$359.0 | 2025-03-21 | |

| Enamine | EN300-76846-0.25g |

4-{[(tert-butoxy)carbonyl]amino}pentanoic acid |

172833-22-6 | 95.0% | 0.25g |

$109.0 | 2025-03-21 | |

| 1PlusChem | 1P00ADY4-1g |

N-Boc-4-aminopentanoic Acid |

172833-22-6 | 95% | 1g |

$282.00 | 2025-02-25 | |

| A2B Chem LLC | AE83836-5g |

4-((tert-Butoxycarbonyl)amino)pentanoic acid |

172833-22-6 | 95% | 5g |

$655.00 | 2024-04-20 | |

| Aaron | AR00AE6G-5g |

N-Boc-4-aminopentanoic Acid |

172833-22-6 | 97% | 5g |

$786.00 | 2025-01-23 | |

| 1PlusChem | 1P00ADY4-50mg |

N-Boc-4-aminopentanoic acid |

172833-22-6 | 95% | 50mg |

$92.00 | 2025-03-12 | |

| Enamine | EN300-76846-5.0g |

4-{[(tert-butoxy)carbonyl]amino}pentanoic acid |

172833-22-6 | 95.0% | 5.0g |

$589.0 | 2025-03-21 | |

| TRC | B621000-10g |

N-Boc-4-aminopentanoic Acid |

172833-22-6 | 10g |

$ 1533.00 | 2023-04-18 |

N-Boc-4-aminopentanoic Acid 関連文献

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

172833-22-6 (N-Boc-4-aminopentanoic Acid) 関連製品

- 130309-46-5(4-(tert-butoxy)carbonylcyclohexane-1-carboxylic acid)

- 132549-43-0(Boc-L-beta-Homoleucine)

- 158851-30-0((3S)-3-(tert-butoxycarbonylamino)butanoic acid)

- 18934-81-1(Boc-12-aminododecanoic Acid)

- 10436-25-6(Boc-11-aminoundecanoic acid)

- 159991-23-8((R)-3-(tert-Butoxycarbonylamino)butanoic Acid)

- 161601-29-2((1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:172833-22-6)N-Boc-4-aminopentanoic Acid

清らかである:99%

はかる:1g

価格 ($):499